molecular formula C7H9N3O2S B1319069 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid CAS No. 863028-98-2

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid

Cat. No. B1319069
M. Wt: 199.23 g/mol
InChI Key: YULKSKDPASSZNR-UHFFFAOYSA-N
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Description

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid (MMMP) is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of several enzymes, including dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. MMMP has also been found to have anticancer properties, making it an attractive target for drug development. In

Scientific Research Applications

1. Specific Scientific Field The field of application is Peptide Synthesis .

3. Methods of Application or Experimental Procedures The compound is used in an on-resin, cleavage-inducing cyclization methodology for the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides .

4. Results or Outcomes The outcome of this application is the successful synthesis of cyclic peptides, which are important in drug discovery .

1. Specific Scientific Field The field of application is Peptide Synthesis .

3. Methods of Application or Experimental Procedures The compound is used in an on-resin, cleavage-inducing cyclization methodology for the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides .

4. Results or Outcomes The outcome of this application is the successful synthesis of cyclic peptides, which are important in drug discovery .

1. Specific Scientific Field The field of application is Peptide Synthesis .

3. Methods of Application or Experimental Procedures The compound is used in an on-resin, cleavage-inducing cyclization methodology for the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides .

4. Results or Outcomes The outcome of this application is the successful synthesis of cyclic peptides, which are important in drug discovery .

properties

IUPAC Name

4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-8-5-4(6(11)12)3-9-7(10-5)13-2/h3H,1-2H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULKSKDPASSZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593245
Record name 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid

CAS RN

863028-98-2
Record name 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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